(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Overview
Description
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, commonly referred to as E-Pyrrolidin-1-ylacrylate, is a synthetic organic compound with a wide range of applications in the scientific research community. It is a colorless liquid that is soluble in most organic solvents and is used as a monomer in the synthesis of polymers. It is also used as an intermediate in the synthesis of pharmaceuticals, biocatalysts, and other compounds. E-Pyrrolidin-1-ylacrylate has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Chemodivergent Synthesis
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate plays a significant role in the chemodivergent synthesis of polysubstituted pyrroles and tetrahydropyridines. This process involves a one-pot, multicomponent reaction under solvent- and catalyst-free conditions, highlighting its utility in green chemistry practices (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Synthesis of Novel Compounds
Another application is in the synthesis and characterization of novel N-substituted pyridin-2(1H)-one derivatives, which are synthesized using (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate under basic conditions (Sharma, Yadav, Chand, & Sharma, 2016).
Fluorescence and Anti-Cancer Activity
This compound is also instrumental in the stereoselective synthesis of isomeric intermediates with configuration-controlled fluorescence characteristics and selective anti-cancer activity. These applications demonstrate the compound's relevance in advanced materials science and biomedical research (Irfan et al., 2021).
Water-Mediated Reactions
Significantly, (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is used in water-mediated three-component Wittig–SNAr reactions. This highlights its potential in creating environmentally benign solvent systems and contributing to the development of aurora 2 kinase inhibitors (Xu et al., 2015).
Polymerization and Material Science
Finally, the stereospecific anionic polymerization of ethyl α-(1-pyrrolidinylmethyl)acrylate, a related compound, results in highly isotactic polymers, indicating its importance in polymer science and material engineering (Habaue, Uno, & Okamoto, 1997).
properties
IUPAC Name |
ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHLZJSZHWXAJ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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